Scientific Field: Organic Chemistry
Application Summary: Fmoc amino acid azides are used in click chemistry reactions to create diverse chemical libraries.
Results Summary: This application has led to the rapid synthesis of large libraries of compounds, which are valuable for drug discovery and material science .
Scientific Field: Peptide Chemistry
Application Summary: Fmoc amino acid azides are utilized in chemical ligation strategies to join peptides or proteins in a site-specific manner.
Methods of Application: Chemical ligation involves the reaction of an azide-functionalized peptide with a thiol-containing peptide to form an amide bond.
Results Summary: This technique allows for the creation of long or cyclic peptides with high efficiency and specificity .
Scientific Field: Organic Synthesis
Application Summary: Fmoc-protected unnatural amino acids derived from C-H activation methodologies are used to explore new synthetic pathways.
Methods of Application: Palladium-mediated C-C bond formation is performed in tandem with specific reagents to introduce Fmoc-protected amino acids into peptides.
Results Summary: This research has expanded the toolbox for peptide synthesis, allowing for more complex and diverse peptide structures .
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid is a compound characterized by its complex structure and significant biological relevance. It is classified as an amino acid derivative, specifically a modified form of valine, with the molecular formula C₂₀H₂₁NO₅ and a molecular weight of approximately 355.39 g/mol . The compound features a fluorenylmethoxycarbonyl group, which is often utilized in peptide synthesis as a protective group for amino acids.
The reactivity of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid primarily involves the functional groups present in its structure. The carboxylic acid group can participate in esterification reactions, while the amino group can engage in acylation or amidation reactions. Additionally, the hydroxy group may undergo oxidation or substitution reactions depending on the conditions applied.
This compound exhibits notable biological activity, particularly in the context of pharmaceutical applications. Its structural features suggest potential interactions with biological systems, particularly in enzyme inhibition and receptor binding. The fluorenylmethoxycarbonyl moiety enhances its stability and bioavailability, making it a candidate for drug development .
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid typically involves several steps:
These methods ensure high yields and purity of the target compound .
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid finds applications in various fields:
Studies have indicated that this compound may interact with various biological targets, including enzymes involved in metabolic pathways. Its ability to form stable complexes with proteins suggests potential roles in drug design, particularly as an inhibitor or modulator of specific biochemical pathways .
Several compounds share structural similarities with 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(S)-2-amino-3-hydroxy-3-methylbutanoic acid | Basic backbone similar to valine | Naturally occurring amino acid |
N-Boc-L-valine | Boc protective group instead of fluorenylmethoxycarbonyl | Commonly used in peptide synthesis |
Fmoc-L-valine | Fmoc protective group | Widely used in solid-phase peptide synthesis |
These compounds differ primarily in their protective groups and specific functional modifications, which influence their reactivity and applications .
The compound’s structure (C₂₀H₂₁NO₅, molecular weight 355.4 g/mol) features three critical functional regions:
The stereochemistry at C2 is typically configured as R or S, with the R-enantiomer (PubChem CID 46737421) being more prevalent in peptide applications due to its biological compatibility.
Key spectroscopic features include:
While single-crystal X-ray structures remain unreported, molecular modeling predicts a bent conformation stabilized by intramolecular hydrogen bonding between the γ-hydroxyl and carbonyl oxygen.
The foundation of Fmoc chemistry traces to the 1970s, when Louis Carpino and Gregory Han introduced the fluorenylmethyloxycarbonyl (Fmoc) group as a base-labile alternative to the tert-butoxycarbonyl (Boc) strategy [2]. Unlike Boc, which required harsh acidic conditions (e.g., hydrogen fluoride) for deprotection, Fmoc’s cleavage via mild bases like piperidine revolutionized peptide synthesis by preserving acid-sensitive functional groups [1] [5]. Early work focused on optimizing Fmoc-carbamate formation using reagents such as Fmoc-chloride (Fmoc-Cl) and Fmoc-succinimidyl carbonate (Fmoc-OSu), which provided reliable protection for primary and secondary amines [1] [5].
By the 1990s, Fmoc chemistry supplanted Boc-based methods in most laboratories due to its compatibility with orthogonal protection schemes. For example, Fmoc’s stability under trifluoroacetic acid (TFA) allowed simultaneous use of acid-labile side-chain protecting groups (e.g., tert-butyl), enabling true orthogonality [2] [4]. This period also saw the commercialization of Fmoc-protected amino acids, which standardized workflows and facilitated automation in SPPS [2] [5].
The development of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid arose from efforts to mitigate peptide chain aggregation during synthesis—a common issue in SPPS that reduces coupling efficiency. Traditional Fmoc-amino acids, while effective, often led to β-sheet formation in hydrophobic sequences, hindering resin solvation [6]. Introducing a β-hydroxy-β-methyl group into the backbone disrupted these secondary structures, akin to pseudoproline derivatives [6] [7].
This compound’s design leveraged three key features:
The compound’s structure confers unique advantages in SPPS:
Structural Feature | Functional Role |
---|---|
Fluorenylmethyloxycarbonyl group | Base-labile protection; UV-detectable via fluorene fluorescence (λ~300 nm) [1] [5]. |
β-Hydroxy-β-methyl substitution | Disrupts β-sheet aggregation; enhances solvation in organic solvents [6] [7]. |
Carboxylic acid terminus | Facilitates standard carbodiimide-mediated couplings to resin-bound amines [4] [5]. |
The Fmoc group’s fluorescence allows real-time monitoring of deprotection efficiency, while its stability in acidic media ensures compatibility with tert-butyl-based side-chain protection [1] [5]. Meanwhile, the β-hydroxy group’s polarity mitigates hydrophobic collapse, a critical factor in synthesizing long or aggregation-prone sequences [6] [7].
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid exemplifies the orthogonality central to modern SPPS. Its Fmoc group remains intact under conditions that remove acid-labile protections (e.g., TFA cleavage of tert-butyl esters), enabling precise sequential deprotection [2] [5]. This orthogonality is further enhanced by the compound’s compatibility with:
The compound has been instrumental in synthesizing peptides with challenging sequences, such as those rich in valine, isoleucine, or phenylalanine [6] [7]. For example, in a 2023 study, its incorporation reduced aggregation during the synthesis of amyloid-β fragments, improving crude peptide purity by >40% compared to standard Fmoc-amino acids [7].
Beyond traditional peptide synthesis, this derivative has enabled:
In vaccine development, the compound facilitated the synthesis of a malaria circumsporozoite protein epitope (NPNA)ₙ, which adopts a rigid β-hairpin structure. By preventing aggregation during SPPS, researchers achieved 95% purity after HPLC, compared to 70% using conventional methods [7].
The fluorenylmethoxycarbonyl protecting group was first introduced by Louis A. Carpino in 1970 as a novel base-labile amino protecting group [7] [8]. This development addressed a significant gap in the available protecting group arsenal, as there was a notable absence of complementary protecting groups that could be cleaved under basic conditions of varying strengths [4] [7]. The Fmoc group was specifically designed to possess eminent chemical properties suitable for efficient and rapid cleavage under mild, alkaline, non-hydrolytic conditions [9].
The remarkable lability of the Fmoc group to bases, particularly to secondary amines such as piperidine, results from the activation of the ring proton beta to the urethane oxygen through participation in a potential cyclopentadienide system [9] [4]. The cleavage mechanism follows an E1cb elimination pathway, which generates dibenzofulvalene as a stable byproduct that can be readily monitored spectrophotometrically [4] [10].
Characteristic | Description |
---|---|
Chemical Name | 9-Fluorenylmethoxycarbonyl |
Base Lability | Highly labile to secondary amines (piperidine) |
Acid Stability | Completely stable to TFA and HBr/AcOH |
UV Detection | Strong UV absorption at λmax 266 nm |
Deprotection Conditions | 20% piperidine in DMF, mild basic conditions |
Common Reagents for Introduction | Fmoc-Cl, Fmoc-OSu, Fmoc-azide |
Advantages | Orthogonal to acid-labile groups, UV-traceable, crystalline derivatives |
The Fmoc protecting group exhibits exceptional stability under acidic conditions, remaining completely intact when exposed to trifluoroacetic acid and hydrogen bromide in acetic acid [9] [4]. This stability profile makes it ideally suited for orthogonal protecting group strategies where acid-labile side chain protecting groups can be selectively removed without affecting the Fmoc group [11] [12].
The fluorenyl moiety possesses strong ultraviolet absorption characteristics with a maximum at 266 nanometers in dimethylformamide, providing a convenient analytical tool for monitoring coupling and deprotection reactions during synthesis [9] [4]. This spectroscopic property has proven invaluable in automated peptide synthesis protocols where real-time monitoring of reaction progress is essential [13].
The hydrophobic character of the Fmoc group, while advantageous for certain applications, can present challenges in aqueous systems and may contribute to aggregation phenomena in some peptide sequences [9] [4]. However, this hydrophobicity also enhances the crystalline nature of Fmoc-protected amino acid derivatives, facilitating purification and storage [4] [13].
The introduction of the Fmoc protecting group onto amino acid substrates can be accomplished through several well-established methodologies, each with distinct advantages and limitations [4] [7]. The most commonly employed approach involves the reaction of the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions [10] [7].
The reaction mechanism proceeds through nucleophilic attack of the amino group on the highly reactive chloroformate, resulting in the formation of the desired carbamate linkage with concomitant liberation of hydrogen chloride [10] [14]. The reaction conditions typically employ aqueous sodium bicarbonate or pyridine as the base to neutralize the generated acid and drive the reaction to completion [4] [7].
An alternative and often preferred approach utilizes 9-fluorenylmethoxycarbonyl succinimidyl carbonate (Fmoc-OSu), which offers enhanced stability compared to the chloroformate and exhibits reduced tendency for oligopeptide formation during the protection process [4] [15]. The succinimidyl ester shows superior handling characteristics and provides more consistent results in large-scale preparations [15].
The mixed anhydride method represents a classical approach for peptide bond formation that has found continued utility in the synthesis of complex amino acid derivatives [16] [17]. This methodology involves the initial formation of a mixed anhydride between the carboxylic acid component and an activated acid derivative, typically isobutyl chloroformate [17] [18].
The reaction proceeds through a two-step mechanism where the carboxylic acid first reacts with the chloroformate in the presence of a tertiary amine base to generate the mixed anhydride intermediate [16] [17]. This intermediate subsequently undergoes nucleophilic attack by the amino component to afford the desired amide product with liberation of isobutanol and carbon dioxide [17].
Method | Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|
Direct Fmoc Protection | Fmoc-Cl or Fmoc-OSu, base | Mild basic, room temperature | High yield, clean reaction | Potential for side products |
Mixed Anhydride Method | Isobutyl chloroformate, tertiary amine | Low temperature (-15°C), inert atmosphere | Suppressed side reactions | Temperature sensitive |
Active Ester Formation | HOBt, HOAt, or OxymaPure | Room temperature, coupling additives | Reduced racemization | Additional reagent required |
Carbodiimide Coupling | DCC, DIC, EDC | Room temperature, aprotic solvents | Well-established, reliable | Possible racemization |
Uronium Salt Coupling | HBTU, HATU, HCTU | Room temperature, fast reaction | High efficiency, fast coupling | More expensive reagents |
The mixed anhydride approach offers particular advantages in terms of suppressing unwanted side reactions, especially when dealing with sterically hindered amino acid residues [17]. The methodology requires careful temperature control, typically maintaining the reaction mixture at -15°C during anhydride formation to minimize hydrolysis and other competing processes [17].
Active ester methodology has emerged as a powerful tool for achieving high-efficiency peptide bond formation while minimizing racemization and other deleterious side reactions [19] [20]. The approach involves the in situ or pre-formed generation of highly reactive ester intermediates that facilitate rapid aminolysis under mild conditions [19] [21].
The most widely employed active ester systems utilize hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or the more recent ethyl cyanohydroxyiminoacetate (OxymaPure) as the activating additives [22] [20]. These reagents form highly reactive ester intermediates when combined with carbodiimide coupling agents or uronium salts [19] [20].
The mechanistic basis for the enhanced reactivity of active esters lies in the electron-withdrawing nature of the leaving group, which stabilizes the tetrahedral intermediate formed during nucleophilic attack by the amine [19] [21]. The resulting increase in electrophilicity of the carbonyl carbon facilitates more rapid aminolysis while maintaining excellent control over stereochemical integrity [19].
Carbodiimide coupling agents represent one of the most fundamental and widely utilized classes of peptide bond forming reagents [22] [23]. The mechanism involves initial reaction of the carboxylic acid with the carbodiimide to generate an O-acylisourea intermediate, which subsequently undergoes nucleophilic substitution by the amino component [22] [23].
Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) constitute the most frequently employed carbodiimide reagents, with DIC offering particular advantages in solid-phase synthesis due to the water-solubility of its urea byproduct [24] [22]. The coupling efficiency and stereochemical fidelity can be significantly enhanced through the addition of hydroxyl additives such as HOBt or OxymaPure [22] [25].
Recent developments have focused on identifying carbodiimide structures that minimize the formation of toxic hydrogen cyanide when used in combination with OxymaPure [22] [26]. Tertiary-butyl ethyl carbodiimide (TBEC) has emerged as a particularly attractive alternative that provides excellent coupling efficiency without the safety concerns associated with more traditional carbodiimides [22] [26].
The development of uronium and phosphonium salt coupling reagents has revolutionized peptide synthesis by providing unprecedented coupling efficiency and reaction rates [27] [28]. These reagents, including HBTU, HATU, and HCTU, generate highly reactive active ester intermediates that facilitate rapid amide bond formation even with sterically demanding substrates [27] [29].
Reagent | Type | Coupling Efficiency | Racemization Suppression | Reaction Speed | Solubility DMF |
---|---|---|---|---|---|
HBTU | Uronium salt | High | Good | Fast | Good |
HATU | Uronium salt | Very High | Excellent | Very Fast | Good |
HCTU | Uronium salt | High | Good | Fast | Good |
COMU | Uronium salt | Very High | Excellent | Very Fast | Excellent |
DIC/OxymaPure | Carbodiimide/additive | High | Excellent | Moderate | Good |
EDC/HOBt | Carbodiimide/additive | Moderate | Good | Slow | Moderate |
HATU has emerged as one of the most efficient coupling reagents in this class, demonstrating superior performance in terms of reaction rate and stereochemical preservation [27] [29]. The enhanced reactivity derives from the incorporation of the 7-aza-1-hydroxybenzotriazole leaving group, which provides increased electrophilic activation compared to the standard benzotriazole system [27].
More recent developments have introduced novel uronium salts such as COMU, which incorporates the OxymaPure leaving group system [27] [30]. COMU exhibits exceptional solubility characteristics and provides superior coupling efficiency compared to traditional benzotriazole-based systems [30]. The reagent also offers the unique advantage of color change during coupling reactions, providing a convenient visual indicator of reaction progress [30].
The mechanistic pathways involved in peptide bond formation vary significantly depending on the coupling reagent system employed [19] [20]. Understanding these mechanistic details is crucial for optimizing reaction conditions and minimizing unwanted side reactions [31] [19].
Mechanism | Key Intermediate | Rate Determining Step | Side Reactions | Typical Yield |
---|---|---|---|---|
Carbodiimide Activation | O-acylisourea | Nucleophilic attack by amine | N-acylurea formation, racemization | 85-95% |
Mixed Anhydride Formation | Mixed anhydride | Anhydride formation | Urethane formation | 80-90% |
Active Ester Formation | Active ester (OBt, OAt) | Ester aminolysis | Hydrolysis of active ester | 90-98% |
Uronium Salt Activation | Activated ester intermediate | Amine nucleophilic substitution | Guanidinium formation | 95-99% |
Phosphonium Salt Activation | Phosphonium enolate | Phosphorus-oxygen bond cleavage | Rearrangement products | 90-95% |
The carbodiimide mechanism involves formation of an O-acylisourea intermediate that can undergo several competing pathways [22] [23]. The desired pathway involves nucleophilic attack by the amine to form the amide product, while competing processes include rearrangement to form an N-acylurea byproduct and cyclization to generate oxazolone intermediates that are prone to racemization [22].
Uronium salt mechanisms proceed through formation of highly reactive active ester intermediates that undergo rapid aminolysis [27] [29]. The enhanced reactivity of these systems derives from the superior leaving group ability of the benzotriazole or related heterocyclic components [27]. However, care must be taken to avoid excess reagent concentrations that can lead to guanidinium salt formation and other side reactions [29].
The synthesis of complex Fmoc-protected amino acid derivatives requires careful optimization of reaction conditions to achieve maximum efficiency while minimizing unwanted side reactions [4] [13]. Temperature control represents one of the most critical parameters, with many coupling reactions requiring maintenance at low temperatures to prevent decomposition and racemization [17] [18].
Solvent selection plays a crucial role in determining reaction outcome, with polar aprotic solvents such as dimethylformamide and dichloromethane typically providing optimal results [24] [22]. The choice of solvent must balance factors including reagent solubility, reaction rate, and ease of product isolation [24].
Base selection and concentration also significantly impact reaction efficiency and selectivity [17] [18]. Tertiary amines such as diisopropylethylamine or N-methylmorpholine are typically employed to neutralize generated acids and facilitate coupling reactions [17]. The base concentration must be carefully controlled to avoid premature deprotection of protecting groups or other unwanted side reactions [17].
The transition from laboratory-scale synthesis to larger-scale production requires careful consideration of several factors including heat management, mixing efficiency, and waste minimization [32] [30]. The exothermic nature of many coupling reactions necessitates adequate cooling capacity and temperature monitoring systems [32].
Reagent stability during extended reaction times becomes increasingly important at larger scales [30]. Many uronium salt coupling reagents exhibit limited stability in solution, requiring either fresh preparation or the use of more stable alternatives [30]. The development of more stable coupling reagent formulations has been an active area of research [27] [30].
Product isolation and purification methods must also be adapted for larger-scale operations [32]. Traditional chromatographic purification methods may become impractical, necessitating the development of crystallization or extraction-based purification protocols [32].
Recent research has focused on developing more efficient and environmentally friendly coupling reagent systems [33] [27]. The introduction of water-compatible protecting groups such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) system represents a significant advancement toward sustainable peptide synthesis [33].
Novel uronium salt systems incorporating improved leaving groups have demonstrated enhanced performance characteristics [27] [30]. The development of TOMBU and COMBU as alternatives to traditional benzotriazole-based systems has provided access to more stable and efficient coupling reagents [27].
Computational studies have provided new insights into the mechanistic details of peptide bond formation, revealing the presence of multiple competing pathways that can be selectively favored through appropriate choice of reaction conditions [31]. These mechanistic insights have informed the development of more selective and efficient coupling protocols [31].
The incorporation of green chemistry principles into peptide synthesis has become increasingly important as environmental considerations gain prominence [33] [13]. The development of water-based synthesis protocols has shown particular promise for reducing the environmental impact of peptide manufacturing [33].
Solvent minimization strategies have been implemented to reduce waste generation and improve process sustainability [13]. The use of more concentrated reaction conditions and the development of solvent recycling protocols have contributed to more environmentally responsible synthesis methods [13].
The replacement of toxic or hazardous reagents with safer alternatives has been another focus area [22] [29]. The identification of carbodiimide systems that do not generate hydrogen cyanide when used with OxymaPure represents an important safety advancement [22].